Gluconolactone

Catalog No.
S566436
CAS No.
90-80-2
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gluconolactone

CAS Number

90-80-2

Product Name

Gluconolactone

IUPAC Name

(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1

InChI Key

PHOQVHQSTUBQQK-SQOUGZDYSA-N

SMILES

C(C1C(C(C(C(=O)O1)O)O)O)O

Solubility

Freely soluble in water. Sparingly soluble in ethanol
1 gram in 100 grams alcohol; insoluble in ether and acetone.
In water, 5.9X10+5 mg/L at 25 °C
590.0 mg/mL

Synonyms

D-Gluconic acid δ-Lactone; D-Gluconic Acid Lactone; D-Gluconic Acid δ-Lactone; 1,5-Gluconolactone; D-(+)-Gluconic acid δ-lactone; D-(+)-Glucono-1,5-lactone; D-(+)-Glucono-δ-lactone; D-Gluconic acid 1,5-Lactone; D-Glucono-δ-lactone; E 575; Fujiglucon

Canonical SMILES

C(C1C(C(C(C(=O)O1)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O

Dermocosmetic Application

    Scientific Field: Pharmaceuticals, Dermatology

    Summary of Application: Gluconolactone is used in a lotion for dermocosmetic application.

    Methods of Application: The lotion’s ability to stimulate the production of collagen and elastin, stimulate the differentiation of keratinocytes, and reduce the number of senescent cells following UVB stimulation was evaluated.

    Results: The formula was found to be biosafe in all cell lines tested. Treatment with non-cytotoxic concentrations determined an increase in the expression of the collagen (COL1A1), elastin (ELN), and involucrin (IVL) genes.

Food Technology

Food System

Hydrating Agent

Food Additive

Cardiovascular Research

Dissolution of Calculi

Immune System Enhancement

Antioxidant Activity

Gluconolactone, also known as glucono-δ-lactone, is a cyclic ester derived from D-gluconic acid. It has the chemical formula C6H10O6C_6H_{10}O_6 and is classified as a polyhydroxy acid. Gluconolactone appears as a white, odorless crystalline powder and is soluble in water. In aqueous solutions, it establishes a chemical equilibrium with gluconic acid, undergoing partial hydrolysis to form gluconic acid when dissolved in water .

This compound is notable for its ability to chelate metals and scavenge free radicals, contributing to its antioxidant properties . The melting point of gluconolactone ranges from 151 to 155 °C, and it is primarily found in honey, fermented products, and fruit juices .

In Food Science:

GDL functions as:

  • Acidifier: Lowers pH, extending shelf life and inhibiting microbial growth [].
  • Chelating Agent: Binds metal ions, preventing discoloration and promoting browning reactions [].
  • Curing Agent: Acidifies cheese during curd formation [].

In Dermatology:

GDL acts as a mild exfoliant by gently removing dead skin cells on the surface. It may also have antioxidant properties []. The exact mechanism for these effects requires further research.

Safety Data:

  • LD50 (oral, rat): >5 g/kg (indicates low oral toxicity)
  • Non-flammable []
, including:

  • Hydrolysis: When dissolved in water:
    C6H10O6+H2OC6H12O7C_6H_{10}O_6+H_2O\rightleftharpoons C_6H_{12}O_7
    This reaction demonstrates the conversion of gluconolactone to gluconic acid .
  • Oxidation: Gluconolactone can be produced through the aerobic oxidation of glucose in the presence of glucose oxidase:
    C6H12O6+O2C6H10O6+H2O2C_6H_{12}O_6+O_2\rightarrow C_6H_{10}O_6+H_2O_2
    This process generates hydrogen peroxide as a byproduct .

Gluconolactone exhibits various biological activities:

  • Antioxidant Properties: Its ability to scavenge free radicals allows it to function as an antioxidant, potentially providing protective effects against oxidative stress .
  • Metabolism: It is metabolized into 6-phospho-D-gluconate, contributing to energy production comparable to that of glucose .
  • Fermentation: The yeast Saccharomyces bulderi can ferment gluconolactone anaerobically into ethanol and carbon dioxide, highlighting its role in microbial metabolism .

Gluconolactone can be synthesized through several methods:

  • Enzymatic Oxidation: The primary method involves the enzymatic oxidation of D-glucose using glucose oxidase, which results in the formation of gluconolactone along with hydrogen peroxide .
  • Chemical Synthesis: Gluconolactone can also be synthesized chemically from D-gluconic acid by removing a molecule of water under specific conditions .

Gluconolactone has diverse applications across various industries:

  • Food Industry: It serves as a food additive (E575), acting as a sequestrant, acidifier, and leavening agent. It is commonly used in products like feta cheese to enhance flavor and texture .
  • Pharmaceuticals: Used as an additive in drug formulations for consistency and stability .
  • Cosmetics: Due to its exfoliating properties as a polyhydroxy acid, it is incorporated into skincare products for its moisturizing and anti-aging effects .
  • Industrial Uses: Employed in cleaning compounds and dairy processing to prevent mineral deposits .

Research indicates that gluconolactone interacts with various enzymes and biological pathways:

  • It acts as a complete inhibitor of amygdalin beta-glucosidase at concentrations around 1 mM, impacting carbohydrate metabolism .
  • Its fermentation by specific yeasts shows that pH levels significantly influence its metabolic pathways, indicating potential applications in biotechnological processes .

Gluconolactone shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
D-Gluconic AcidC6H12O7C_6H_{12}O_7Directly related to gluconolactone; more hydrophilic.
Lactic AcidC3H6O3C_3H_6O_3Another polyhydroxy acid; widely used in food products.
Citric AcidC6H8O7C_6H_8O_7Commonly used as an acidifier; stronger sour taste.
Malic AcidC4H6O5C_4H_6O_5Found in fruits; contributes to tartness.

Uniqueness of Gluconolactone

Gluconolactone is unique due to its dual role as both an acidifier and an antioxidant while being less sour than citric acid. Its ability to form stable complexes with metals further distinguishes it from similar compounds, making it valuable in both food preservation and cosmetic formulations.

Physical Description

Dry Powder
Fine, white, nearly odourless, crystalline powder
White solid; [HSDB] Crystals; [Alfa Aesar MSDS]
Solid

Color/Form

White crystals

XLogP3

-2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

178.04773803 g/mol

Monoisotopic Mass

178.04773803 g/mol

Heavy Atom Count

12

Taste

Sweet taste

Density

1.610 g/cu cm at -5 °C

LogP

log Kow = -1.98 (est)

Melting Point

155 °C /decomposes/
151 - 155 °C

UNII

WQ29KQ9POT

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 207 of 209 companies (only ~ 1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

MEDICATION (VET): ...Mixture in urine helps dissolve urinary tract stones containing calcium carbonate, tricalcium phosphate, calcium oxalates, & magnesium ammonium phosphates but usually none containing uric acid, urates, cystineine, or some oxalates.
MEDICATION (VET): 0.5% Solution can be used for irrigating the urethra & bladder when indicated. Similar strength as a rinse can help maintain in dwelling urethral catheters free of calcification.

Pharmacology

Gluconolactone is a naturally occurring polyhydroxy acid (PHA) with metal chelating, moisturizing and antioxidant activity. Gluconolactone can be produced by enzymatic oxidation of D-glucose oxidation. Its ability in free radicals scavenging accounts for its antioxidant property. It is used in cosmetic product and as a coagulant in tofu processing. (NCI05)

Vapor Pressure

2.8X10-9 mm Hg at 25 deg (est)

Other CAS

90-80-2

Associated Chemicals

Mannono-1,5-lactone; 10366-75-3
D-Gluconic acid, delta-lactone; 54910-68-8

Wikipedia

Glucono_delta-lactone
Forskolin

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> ACID; ACIDITY_REGULATOR; RAISING_AGENT; SEQUESTRANT; -> JECFA Functional Classes
Cosmetics -> Skin conditioning; Humectant; Solvent

Methods of Manufacturing

By oxidation of glucose with bromine water ... by oxidation of glucose in Acetobacter suboxydans
Glucono-1,5-lactone crystallizes from a supersaturated aqueous gluconic acid solution between 36 and 57 °C. A two-step continuous crystallization is said to result in increased productivity per unit volume under conditions that are favorable in terms of energy consumption. In the first step, a crystalline suspension (3 to 10 % crystalline material) is produced in a supersaturated gluconic acid solution held at 65 to 75 °C. The second step involves controlled cooling to 40 to 45 °C, followed by a period of crystal maturation at constant temperature. A portion of the resulting crystalline suspension is then recycled to the first step. ... The 1,5-lactone may also be obtained from an aqueous gluconic acid solution by dehydration involving azeotropic distillation with alcohols, followed by crystallization from the alcohol-containing residue. Crystallization above 70 °C leads to the 1,4-lactone.

General Manufacturing Information

Wholesale and Retail Trade
All Other Basic Organic Chemical Manufacturing
D-Gluconic acid, .delta.-lactone: ACTIVE
Structure: J Stanek et al, The Monosaccharides (Academic Press, NY 1963) p 271.
/Glucono-delta-lactone is direct food additive limited by meat inspection div to use at/ 8 oz/100 lb of cured, comminuted meat or meat product to speed up color-fixing process & to reduce time required for smoking; must be listed in product ingredient statement.

Analytic Laboratory Methods

Fluorescence densitometric method for determination of gluconic & lactobionic acids (sugar acids) in pharmaceutical preparation.

Dates

Modify: 2023-08-15

Differences in the physicochemical, digestion and microstructural characteristics of soy protein gel acidified with lactic acid bacteria, glucono-δ-lactone and organic acid

Xiaoyu Yang, Yiming Ren, Huifang Liu, Chunyan Huo, Liang Li
PMID: 34147525   DOI: 10.1016/j.ijbiomac.2021.06.071

Abstract

This study evaluated the differences in the physicochemical, digestion and microstructure of soy protein gels acidified with Lactobacillus casei (L. casei), glucono-δ-lactone (GDL) and citric acid. The maximum acidification rate was as follows: citric acid > GDL > L. casei. The gelation points of L. casei-induced gel (LC gel) and GDL-induced gel (GDL gel) occurred at 74 min and 55 min; however, gelation point of citric acid-induced gel (CA gel) was not detected because acidification was too fast. LC gel showed the high gel hardness (20.40 ± 2.23 g) and water holding capacity (84.58 ± 0.59%). At the end of intestinal digestion, the average particle size of the LC gel was the largest, but there was no significant difference between GDL gel and CA gel. The microstructure of the GDL gel was found to be the densest. Acidification rate was the "key step" of acid-induced gels, while both the proteolytic and exopolysaccharide (EPS) production capacity were involved in LC gel.


Cultivation of human skin cells under physiological oxygen concentration modulates expression of skin significant genes and response to hydroxy acids

Kyung-Ha Lee, Do-Yeon Kim, Wanil Kim
PMID: 33740623   DOI: 10.1016/j.bbrc.2021.02.113

Abstract

Physiological oxygen concentration (physioxia) ranges from 1 to 8% in human tissues while many researchers cultivate mammalian cells under an atmospheric concentration of 21% (hyperoxia). Oxygen is one of the significant gases which functions in human cells including energy production in mitochondria, metabolism in peroxidase, and transcription of various genes in company with HIF (Hypoxia-inducible factors) in the nucleus. Thus, mammalian cell culture should be deliberated on the oxygen concentration to mimic in vivo physiology. Here, we studied if the cultivation of human skin cells under physiological conditions could affect skin significant genes in barrier functions and dermal matrix formation. We further examined that some representative active ingredients in dermatology such as glycolic acid, gluconolactone, and salicylic acid work in different ways depending on the oxygen concentration. Taken together, we present the importance of oxygen concentration in skin cell culture for proper screening of novel ingredients as well as the mechanistic study of skin cell regulation.


Developing a biodegradable tricalcium silicate/glucono-delta-lactone/calcium sulfate dihydrate composite cement with high preliminary mechanical property for bone filling

Zhengwen Ding, Wenjing Xi, Mizhi Ji, Hong Chen, Qiyi Zhang, Yonggang Yan
PMID: 33321663   DOI: 10.1016/j.msec.2020.111621

Abstract

Bone cements with the feature of easily shaping could ideally match the defect site and prevent the ingrowth of fibrous tissue. In this manuscript, a biodegradable tricalcium silicate (C
S)/glucono-delta-lactone (GDL)/calcium sulfate dihydrate (CSD) organic-inorganic composite cement was fabricated with shorter setting time (less than 15 min) and high preliminary mechanical property (5.27 MPa in the first hour). Many methods were applied to study the physicochemical and biological properties of the cement in vitro. The weight loss in PBS can reach 58% after 12 weeks soaking indicating the better biodegradability. The excellent bioactivity in vitro was emerging after the cement was soaked in the simulated body fluid. The cell experiments showed that suitable concentration of the extract liquid of cement was conducive to the proliferation, differentiation and extracellular matrix calcification of the mouse bone marrow stromal cells. Briefly, the C
S/GDL/CSD composite cement would have the bright capacity for bone filling.


Optimization of soy protein isolate, microbial transglutaminase and glucono-δ-lactone in gluten-free rice noodles

Moses Ojukwu, Chigozie Ofoedu, Eng Keng Seow, Azhar M Easa
PMID: 33301191   DOI: 10.1002/jsfa.11004

Abstract

Rice flour does not contain gluten and lacks cohesion and extensibility, which is responsible for the poor texture of rice noodles. Different technologies have been used to mitigate this challenge, including hydrothermal treatments of rice flour, direct addition of protein in noodles, use of additives such as hydrocolloids and alginates, and microbial transglutaminase (MTG). Recently, the inclusion of soy protein isolate (SPI), MTG, and glucono-δ-lactone (GDL) in the rice noodles system yielded rice noodles with improved texture and more compact microstructure, hence the need to optimize the addition of SPI, MTG, and GDL to make quality rice noodles.
Numerical optimization showed that rice noodles prepared with SPI, 68.32 (g kg
of rice flour), MTG, 5.06 (g kg
of rice flour) and GDL, 5.0 (g kg
of rice flour) gave the best response variables; hardness (53.19 N), springiness (0.76), chewiness (20.28 J), tensile strength (60.35 kPa), and cooking time (5.15 min). The pH, sensory, and microstructure results showed that the optimized rice noodles had a more compact microstructure with fewer hollows, optimum pH for MTG action, and overall sensory panelists also showed the highest preference for the optimized formulation, compared to other samples selected from the numerical optimization and desirability tests.
Optimization of the levels of SPI, MTG, and GDL yielded quality noodles with improved textural, mechanical, sensory, and microstructural properties. This was partly due to the favourable pH value of the optimized noodles that provided the most suitable conditions for MTG crosslinking and balanced electrostatic interaction of proteins. © 2020 Society of Chemical Industry.


Interpenetrating network gels with tunable physical properties: Glucono-δ-lactone induced gelation of mixed Alg/gellan sol systems

Anqi Li, Tian Gong, Xi Yang, Yurong Guo
PMID: 32057870   DOI: 10.1016/j.ijbiomac.2020.02.107

Abstract

In this study, a class of interpenetrating network (IPN) gels were successfully fabricated based on glucono-δ-lactone (GDL) induced gelation of mixed alginate (Alg) and deacylated gellan (gellan) systems. The IPN gels were prepared by co-hydrating a mixed Alg and gellan powder, followed by adding GDL and calcium carbonate (CaCO
) in sequence to initiate the gelation. It was found that Alg and gellan can form independently a gel network, with no significant interaction between the two types of gel networks observed, as indicated by the results of gel strength determination, scanning electron microscope (SEM) observations and thermogravimetry (TG) and derivative thermogravimetric (DTG) analyses. Moreover, the mixing ratio of Alg to gellan significantly affected the physical properties of the fabricated gels. With increasing Alg to gellan ratio, the gels tended to become more elastic, and to show a higher rehydration rate and rehydration extent. Overall, these tunable properties may allow the fabricated gels to find potential applications in designing or optimizing the structures of gel-related food products.


Structural analysis of rice Os4BGlu18 monolignol β-glucosidase

Supaporn Baiya, Salila Pengthaisong, Sunan Kitjaruwankul, James R Ketudat Cairns
PMID: 33471829   DOI: 10.1371/journal.pone.0241325

Abstract

Monolignol glucosides are storage forms of monolignols, which are polymerized to lignin to strengthen plant cell walls. The conversion of monolignol glucosides to monolignols is catalyzed by monolignol β-glucosidases. Rice Os4BGlu18 β-glucosidase catalyzes hydrolysis of the monolignol glucosides, coniferin, syringin, and p-coumaryl alcohol glucoside more efficiently than other natural substrates. To understand more clearly the basis for substrate specificity of a monolignol β-glucosidase, the structure of Os4BGlu18 was determined by X-ray crystallography. Crystals of Os4BGlu18 and its complex with δ-gluconolactone diffracted to 1.7 and 2.1 Å resolution, respectively. Two protein molecules were found in the asymmetric unit of the P212121 space group of their isomorphous crystals. The Os4BGlu18 structure exhibited the typical (β/α)8 TIM barrel of glycoside hydrolase family 1 (GH1), but the four variable loops and two disulfide bonds appeared significantly different from other known structures of GH1 β-glucosidases. Molecular docking studies of the Os4BGlu18 structure with monolignol substrate ligands placed the glycone in a similar position to the δ-gluconolactone in the complex structure and revealed the interactions between protein and ligands. Molecular docking, multiple sequence alignment, and homology modeling identified amino acid residues at the aglycone-binding site involved in substrate specificity for monolignol β-glucosides. Thus, the structural basis of substrate recognition and hydrolysis by monolignol β-glucosidases was elucidated.


Cooking, textural, and mechanical properties of rice flour-soy protein isolate noodles prepared using combined treatments of microbial transglutaminase and glucono-δ-lactone

Moses Ojukwu, Joo Shun Tan, Azhar Mat Easa
PMID: 32776580   DOI: 10.1111/1750-3841.15357

Abstract

A process for enhancing textural and cooking properties of fresh rice flour-soy protein isolate noodles (RNS) to match those of yellow alkaline noodles (YAN) was developed by incorporating microbial transglutaminase (RNS-MTG), glucono-δ-lactone (RNS-GDL), and both MTG and GDL into the RNS noodles (RNS-COM). The formation of γ-glutamyl-lysine bonds in RNS-COM and RNS-MTG was shown by sodium dodecyl sulfate polyacrylamide gel electrophoresis. Scanning electron microscope showed that compared to others, the structure of RNS-COM was denser, smoother with extensive apparent interconnectivity of aggregates. The optimum cooking time was in the order: YAN > RNS-COM > RNS-MTG > RNS-GDL > RN (rice flour noodles); tensile strength was in the order: YAN > RNS-COM > RNS-MTG > RNS-GDL > RN; and elasticity were in the order: YAN > RNS-COM > RNS-MTG, RNS-GDL > RN. Overall, RNS-COM showed similar textural and structural breakdown parameters as compared to those of YAN. Changes in microstructures and improvement of RNS-COM in certain properties were likely due to enhanced crosslinking of proteins attributed to MTG- and GDL-induced cold gelation of proteins at reduced pH value. It is possible to use the combination of MTG and GDL to improve textural and mechanical properties of RNS comparable to those of YAN. PRACTICAL APPLICATION: Combined MTG and GDL yield rice flour noodles with improved textural properties. The restructured rice flour noodles have the potential to replace yellow alkaline noodles.


Characterization of the gelation and resulting network of a mixed-protein gel derived from sodium caseinate and ovalbumin in the presence of glucono-δ-lactone

Naoko Yuno-Ohta, Naoya Shimonomura, Yuuka Hoshi, Mathieu Leocmach, Koichi Hori, Hiroyuki Ohta
PMID: 33257157   DOI: 10.1016/j.colsurfb.2020.111472

Abstract

We investigated mixed-protein gels made from sodium caseinate and ovalbumin at different ratios with use of the acidification agent glucono-δ-lactone. Dynamic viscoelastic measurements revealed that increasing the ovalbumin content decreased the mechanical properties of the gel but accelerated onset time of the phase transition. Ultrasound spectroscopy during gelation revealed that the relative velocity gradually decreased, whereas the ultrasonic attenuation increased during the whole acidification process until gelation was complete, although these changes were much smaller than those observed with heat-induced gelation. Confocal laser scanning microscopy along with scanning electron microscopy revealed that although uniform mixing of sodium caseinate and ovalbumin was observed, sodium caseinate is likely to mainly lead formation of the gel network, and the porosity of the resulting gel network depends on the ratio of these two components. The results demonstrate that confocal laser scanning microscopy is a useful tool for analyzing both the networks within mixed-protein gels and the contribution of each protein to the network and gelation.


Gelation of milks of different species (dairy cattle, goat, sheep, red deer, and water buffalo) using glucono-δ-lactone and pepsin

Debashree Roy, Aiqian Ye, Paul J Moughan, Harjinder Singh
PMID: 32331870   DOI: 10.3168/jds.2019-17571

Abstract

Dynamic low-amplitude oscillatory rheology was used to study the gelation properties of skim milk gels made at 37°C, using glucono-δ-lactone alone (acid gels) or a combination of glucono-δ-lactone and porcine pepsin ("combination gels"). The protein contents of the skim milks increased in the order goat milk < cattle milk < buffalo milk < sheep milk < deer milk, whereas the average casein micelle diameters increased in the order cattle milk < buffalo milk < goat milk < sheep milk ≃ deer milk. The gelation pH (4.55-4.73) of all milks were close to the isoelectric pH (4.6) of casein, except for buffalo milk, which had a significantly higher gelation pH (5.72). The storage moduli (G') of the acid gels increased with time in the milks of all species except for buffalo milk, for which a double peak in G' was observed. The final storage moduli after 6 h (G'
) increased in the order goat milk < cattle milk < sheep milk < deer milk < buffalo milk. In general, for the combination gels, the G'
values and the gelation pH increased to variable extents, except for goat milk. Confocal scanning laser microscopy showed that goat milk and cattle milk formed gels with more open protein networks compared with the dense clustered protein networks of the milks with high protein content (buffalo, sheep, and deer milks). This study indicates that milks from different species respond differently under the action of an acid precursor and pepsin. These results can be used to provide a better understanding of curd making and the digestion properties of noncattle milks.


Preparation of thermally stable emulsion gels based on Glucono-δ-lactone induced gelation of gellan gum

Anqi Li, Tian Gong, Xiaofei Li, Xiuxiu Li, Xi Yang, Yurong Guo
PMID: 32311401   DOI: 10.1016/j.ijbiomac.2020.04.099

Abstract

In this study, we investigated the gellan gelation mechanism induced by Glucono-δ-lactone (GDL) addition, and subsequently we further fabricated a series of thermally irreversible emulsion gels with the GDL-induced gel matrix as the continuous phase and the methyl cellulose (MC) stabilized emulsion as the dispersed phase. The results showed that GDL- induced gellan gelation was both a time- and temperature-dependent process, which was similar to the gelation process of NaCl-induced gellan gels, but with a higher temperature-dependence. Moreover, GDL-induced gel had a significantly higher rupture strength and the resulting gel did not melt on heating, meaning that the GDL-induced gellan gel can be deemed thermally irreversible. This is because decreasing pH is commonly more effective in promoting gellan gelation. Besides, by mixing the MC-stabilized emulsion with a hot gellan sol, followed by adding GDL, we fabricated the emulsion gels with a wide range of oil phase fraction (0-30%). The emulsion gels exhibited good thermal stability, without melting and oil droplet coalescence observed when heating the gels in a boiling water bath for 30 min. Conclusively, our results may deepen the understanding on gellan gelation induced by GDL and also broaden the utilization of gellan in building gel-related food structures.


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